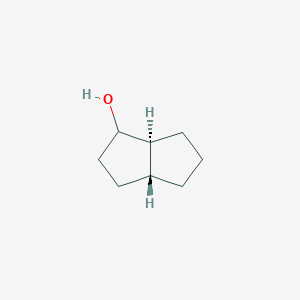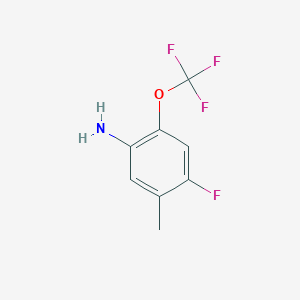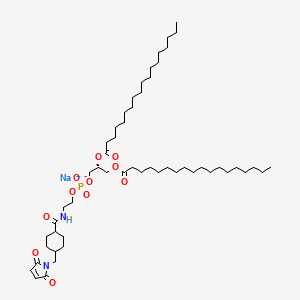
Sodium (R)-2,3-bis(stearoyloxy)propyl (2-(4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxamido)ethyl) phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium ®-2,3-bis(stearoyloxy)propyl (2-(4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxamido)ethyl) phosphate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes stearoyloxy groups, a pyrrolidine ring, and a phosphate group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium ®-2,3-bis(stearoyloxy)propyl (2-(4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxamido)ethyl) phosphate involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Esterification: The reaction of stearic acid with glycerol to form 2,3-bis(stearoyloxy)propyl.
Phosphorylation: The final step involves the phosphorylation of the intermediate compound to introduce the phosphate group, followed by neutralization with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale esterification and amidation reactions, followed by efficient purification processes such as crystallization or chromatography to obtain the final product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Sodium ®-2,3-bis(stearoyloxy)propyl (2-(4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxamido)ethyl) phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity of the compound.
Substitution: The stearoyloxy groups can be substituted with other fatty acid chains or functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like acyl chlorides or anhydrides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Sodium ®-2,3-bis(stearoyloxy)propyl (2-(4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxamido)ethyl) phosphate has diverse applications in scientific research:
Chemistry: It serves as a model compound for studying esterification, amidation, and phosphorylation reactions.
Biology: The compound’s structure allows it to interact with biological membranes, making it useful in studies of membrane dynamics and lipid-protein interactions.
Industry: It can be used in the formulation of cosmetics and personal care products due to its amphiphilic nature.
Mecanismo De Acción
The mechanism of action of Sodium ®-2,3-bis(stearoyloxy)propyl (2-(4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxamido)ethyl) phosphate involves its interaction with cellular membranes and proteins. The stearoyloxy groups facilitate incorporation into lipid bilayers, while the phosphate group can interact with membrane proteins and signaling molecules. This compound may modulate membrane fluidity and influence signal transduction pathways, affecting cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Sodium ®-2,3-bis(stearoyloxy)propyl phosphate: Lacks the cyclohexanecarboxamido group, making it less complex.
Sodium ®-2,3-bis(stearoyloxy)propyl (2-(4-aminocyclohexanecarboxamido)ethyl) phosphate: Contains an amino group instead of the pyrrolidine ring, altering its chemical properties.
Uniqueness
Sodium ®-2,3-bis(stearoyloxy)propyl (2-(4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxamido)ethyl) phosphate is unique due to the presence of the pyrrolidine ring and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C53H94N2NaO11P |
|---|---|
Peso molecular |
989.3 g/mol |
Nombre IUPAC |
sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate |
InChI |
InChI=1S/C53H95N2O11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-51(58)63-44-48(66-52(59)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)45-65-67(61,62)64-42-41-54-53(60)47-37-35-46(36-38-47)43-55-49(56)39-40-50(55)57;/h39-40,46-48H,3-38,41-45H2,1-2H3,(H,54,60)(H,61,62);/q;+1/p-1/t46?,47?,48-;/m1./s1 |
Clave InChI |
IYIIWULIYLFWQA-YKXIJMRESA-M |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)C1CCC(CC1)CN2C(=O)C=CC2=O)OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)C1CCC(CC1)CN2C(=O)C=CC2=O)OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



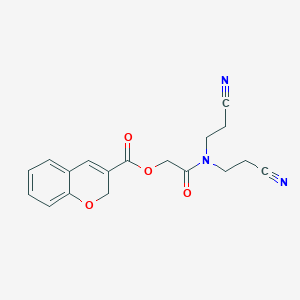
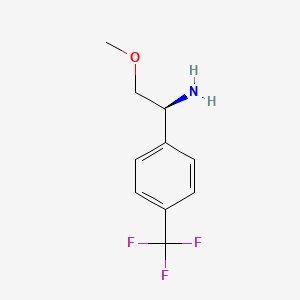

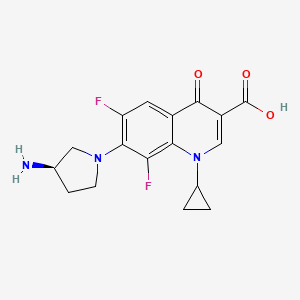

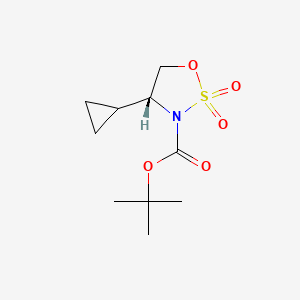

![13-oxo-N-[13-oxo-10,16-bis(3-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(3-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15220393.png)

